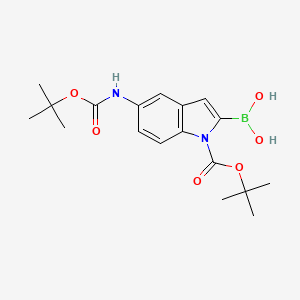

(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid

Description

This compound is a boronic acid derivative of indole featuring dual tert-butoxycarbonyl (Boc) protective groups: one at the 1-position of the indole ring and another on the 5-amino substituent. The boronic acid moiety at the 2-position renders it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, particularly in pharmaceutical and materials chemistry. Its CAS number is 1072944-96-7, and structural analogs are noted for their use in drug discovery, especially for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O6/c1-17(2,3)26-15(22)20-12-7-8-13-11(9-12)10-14(19(24)25)21(13)16(23)27-18(4,5)6/h7-10,24-25H,1-6H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZOPXMWIHYWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80723280 | |

| Record name | {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913388-66-6 | |

| Record name | {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid, with the chemical formula C18H25BN2O6 and CAS number 913388-66-6, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of indolylboronic acids, which have been studied for their various pharmacological properties, including anti-cancer and anti-inflammatory effects.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological systems where it can interact with biomolecules, influencing various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Weight | 376.22 g/mol |

| Formula | C18H25BN2O6 |

| CAS Number | 913388-66-6 |

| PubChem CID | 57355740 |

Indolylboronic acids, including this compound, have been shown to interact with various biological targets. The presence of the boron atom allows these compounds to act as inhibitors in enzymatic reactions and protein interactions. The specific mechanism of action for (1-(tert-butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid involves:

- Inhibition of Protein Kinases : Studies indicate that indolylboronic acids can inhibit protein kinases, which play critical roles in cell signaling pathways that regulate cell growth and apoptosis.

- Interaction with Receptors : This compound may also interact with serotonin receptors, similar to other indole derivatives, potentially influencing mood and behavior.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indolylboronic acids:

- Anti-Cancer Activity : Research has demonstrated that indolylboronic acids can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For instance, a study found that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines through the modulation of the PI3K/Akt pathway .

- Anti-Inflammatory Effects : Another study indicated that indolylboronic acids could reduce inflammation by inhibiting the production of pro-inflammatory cytokines in macrophages .

- Neuroprotective Properties : Indolylboronic acids have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They were found to reduce oxidative stress and improve neuronal survival in vitro .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its boronic acid moiety allows for the formation of covalent bonds with diols, which is beneficial for developing protease inhibitors and other enzyme inhibitors.

Drug Development

Research indicates that compounds similar to (1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid are effective in targeting specific proteins involved in disease pathways. For instance, studies have shown its potential in developing inhibitors for kinases and proteases that play significant roles in cancer progression and other diseases .

Biological Research

The compound's ability to interact with biological molecules makes it a useful tool in studying cellular processes. It has been utilized in research focused on:

- Signal Transduction : Investigating pathways involving protein kinases.

- Cellular Proliferation : Understanding the mechanisms of cell growth and division.

Organic Synthesis

In organic chemistry, this boronic acid derivative can be employed in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This application is critical for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Inhibitor Development

A study published in Journal of Medicinal Chemistry highlighted the design and synthesis of boronic acid derivatives for inhibiting specific serine proteases. The researchers demonstrated that (1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid exhibited potent inhibitory activity against target enzymes, showcasing its potential as a therapeutic agent .

In another research article, scientists investigated the effects of various indole-based boronic acids on cancer cell lines. The results indicated that this compound could induce apoptosis in specific cancer cells, suggesting its utility as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the indole ring and boronic acid positioning. Below is a comparative analysis:

Table 1: Structural Comparison

Key Observations :

- Boc Protection : All analogs share Boc protection at the indole 1-position, which stabilizes the nitrogen against nucleophilic attack during synthesis .

- Substituent Effects: The 5-position substituent (Boc-amino, methoxy, methyl, phenoxy) modulates electronic and steric properties. For example, the 5-methoxy analog exhibits enhanced solubility in polar solvents compared to the hydrophobic 5-methyl derivative .

- Boronic Acid Reactivity: The 2-position boronic acid enables cross-coupling, but steric hindrance from bulky groups (e.g., Boc-amino) may reduce reaction rates compared to smaller substituents like methoxy .

Reactivity Insights :

- Target Compound: Dual Boc groups complicate purification but provide orthogonal protection for sequential functionalization. The 5-Boc-amino group may participate in hydrogen bonding, influencing crystallinity .

- Methoxy vs. Methyl Analogs : Methoxy-substituted derivatives show higher reactivity in polar solvents due to increased electron density, whereas methyl analogs favor hydrophobic interactions in biological systems .

Physicochemical Properties

Table 3: Physical Properties and Solubility

Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.